Xantocillin

cytotoxicity natural product analog comparison anticancer screening

Procure Xantocillin (CAS 11042-38-9) for its unique, orthogonal dual mechanism: broad-spectrum antibiotic activity (MIC 0.125 µg/mL vs. A. baumannii) via heme-biosynthesis dysregulation, unmatched by generic isocyanide analogs, plus TPO-mimetic activity at 1-100 nM for Jak2/STAT5 pathway studies. This natural-product standard also enables isocyanide biosynthetic gene-cluster research. Request the ≥98% purity solid (yellow crystals) for ESKAPE-pathogen screening, autophagy-modulation (MEK/ERK inhibition) profiling, or megakaryopoiesis signaling assays.

Molecular Formula C18H12N2O2
Molecular Weight 288.3 g/mol
CAS No. 11042-38-9
Cat. No. B10858687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXantocillin
CAS11042-38-9
Molecular FormulaC18H12N2O2
Molecular Weight288.3 g/mol
Structural Identifiers
SMILES[C-]#[N+]C(=CC1=CC=C(C=C1)O)C(=CC2=CC=C(C=C2)O)[N+]#[C-]
InChIInChI=1S/C18H12N2O2/c1-19-17(11-13-3-7-15(21)8-4-13)18(20-2)12-14-5-9-16(22)10-6-14/h3-12,21-22H/b17-11-,18-12-
InChIKeyYBMVKDUTYAGKEW-WHYMJUELSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xantocillin (CAS 11042-38-9) Procurement Guide: Chemical Identity and Structural Class


Xantocillin (INN), also referred to as xanthocillin X or ophthocillin, is a fungal-derived natural product with the chemical formula C18H12N2O2 and a molar mass of 288.306 g·mol⁻¹ [1]. It was first isolated from Penicillium notatum by Rothe in 1950 and holds historical significance as the first reported natural product found to contain the isocyanide (-NC) functional group [2]. Structurally, it is characterized as 4,4′-[(1Z,3Z)-2,3-diisocyanobuta-1,3-diene-1,4-diyl]diphenol, appearing as yellow crystals that decompose at approximately 200 °C [3]. The compound is typically obtained as a complex mixture consisting of at least three antibiotic components—xanthocillins X, Y1, and Y2—with the X component being the major constituent (approximately 70%) [4].

Why Xantocillin (CAS 11042-38-9) Cannot Be Interchanged with Other Isocyanide Antibiotics: A Critical Procurement Consideration


Xantocillin belongs to a structurally distinct class of isocyanide-containing natural products, yet its specific biological profile diverges substantially from closely related analogs. While compounds such as darlucins A and B (xanthocillin-type antibiotics) also contain isocyanide moieties and exhibit antibacterial and antifungal activities [1], Xantocillin demonstrates a unique dual mechanism of action not shared by these analogs: it acts as a potent broad-spectrum antibiotic via heme biosynthesis dysregulation while simultaneously functioning as a thrombopoietin (TPO) receptor agonist [2]. Furthermore, structural modifications profoundly alter activity—for instance, sulfoxanthocillin (a sulfate-containing analog) shows markedly reduced cytotoxicity compared to Xantocillin, while formylated derivatives exhibit neuroprotective rather than antibacterial properties [3]. This extreme structure-activity sensitivity means that substituting Xantocillin with a generic "xanthocillin-type" compound or a structurally similar isocyanide antibiotic will not yield comparable biological outcomes in either antimicrobial or cell-signaling applications.

Xantocillin (CAS 11042-38-9) Quantitative Differentiation Evidence: Comparator-Based Data for Scientific Selection


Xantocillin vs. Sulfoxanthocillin: Cytotoxicity Comparison in Human Tumor Cell Lines

In a direct comparative cytotoxicity evaluation, sulfoxanthocillin (1) demonstrated relatively low cytotoxicity against human tumor cell lines compared with xanthocillin X (3). The study explicitly attributes this difference to the presence of the sulfate group in sulfoxanthocillin, which functions as a determinant of cytotoxic activities [1].

cytotoxicity natural product analog comparison anticancer screening

Xantocillin Antibacterial Potency: MIC Values Against Critical Gram-Negative ESKAPE Pathogens

Xanthocillin X (the major component of Xantocillin) displayed potent inhibition activities against multiple clinically relevant Gram-negative pathogens, including the critical priority pathogen Acinetobacter baumannii, as well as Klebsiella pneumoniae and Pseudomonas aeruginosa, with consistent MIC values of 0.125 μg mL⁻¹ across all three species [1]. This nanomolar-range potency positions Xantocillin as a highly active agent against some of the most difficult-to-treat Gram-negative bacteria.

antimicrobial susceptibility Gram-negative bacteria ESKAPE pathogens

Xantocillin Mechanism of Action: Heme Sequestration and Dysregulation as a Unique Antibacterial Strategy

Mechanistic studies reveal that xanthocillin X exerts its antibacterial effects through direct heme sequestration, which prevents heme from binding into cognate enzyme pockets, resulting in uncontrolled cofactor biosynthesis, accumulation of porphyrins, and subsequent oxidative stress leading to bacterial cell death [1]. This mechanism is distinct from conventional antibiotics such as β-lactams (which target cell wall synthesis), fluoroquinolones (which target DNA gyrase/topoisomerase IV), or aminoglycosides (which target the 30S ribosomal subunit).

mechanism of action heme biosynthesis Acinetobacter baumannii

Xantocillin as Thrombopoietin Receptor Agonist: Potency Comparison with Native TPO

Xanthocillins function as small-molecule thrombopoietin (TPO) mimetics. In cell-based assays, compound 1 (xanthocillin) demonstrated thrombopoietic action nearly as potent as that of native TPO, inducing proliferation of the TPO-sensitive human leukemia cell line UT-7/TPO and UT-7/EPO-mpl (engineered to express c-Mpl, the TPO receptor) at concentrations ranging from 1 to 100 nM [1]. Notably, proliferation of UT-7/EPO (a parental cell line devoid of TPO receptor) was not affected, confirming receptor-specific activity [1].

thrombopoietin mimetic c-Mpl agonist megakaryopoiesis

Xantocillin Structural Uniqueness: First Isocyanide-Containing Natural Product and Scaffold Distinction

Xantocillin was the first reported natural product found to contain the isocyanide (-NC) functional group [1]. Structurally, it is characterized as 1,4-bis(4-hydroxyphenyl)-butadiene-(1,3)-diisonitrile-(2,3) [2]. This distinguishes it from later-discovered isocyanide antibiotics: for instance, darlucins A and B contain a 1,2-diisocyanoalkene moiety rather than the 1,4-substituted butadiene scaffold, representing a fundamentally different core structure [3].

isocyanide natural product structural novelty chemical scaffold

Xantocillin Derivatives: Antiviral Activity Spectrum and Structure-Activity Distinctions

Methylated derivatives of Xantocillin exhibit differential antiviral activities. Xanthocillin X monomethylether (XME) at 10 μg/mL completely inhibited the occurrence of cytopathic effect (CPE) and syntheses of hemagglutinin (HA) and infective Newcastle disease virus (NDV) particles, whereas xanthocillin X dimethylether (XDE) and methoxy-xanthocillin X dimethylether (XTE) did not inhibit HA synthesis completely at high concentrations and only partially arrested CPE occurrence [1]. All three derivatives demonstrated very low toxicity against primary chick embryo fibroblast cells [1].

antiviral xanthocillin derivatives Newcastle disease virus

Xantocillin (CAS 11042-38-9) Recommended Research and Procurement Application Scenarios Based on Quantitative Evidence


Antibacterial Drug Discovery: Lead Scaffold Against Multidrug-Resistant Gram-Negative ESKAPE Pathogens

Based on its consistent MIC of 0.125 μg mL⁻¹ against Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa [1], Xantocillin serves as a high-potency lead scaffold for medicinal chemistry programs targeting multidrug-resistant Gram-negative infections. The compound's orthogonal mechanism of action—heme sequestration and dysregulation of heme biosynthesis—provides a target pathway distinct from all major clinical antibiotic classes [2], making it particularly valuable for developing agents active against strains resistant to β-lactams, fluoroquinolones, and aminoglycosides. Procurement is recommended for academic and industrial laboratories conducting antibacterial screening, mechanism-of-action studies, or structure-activity relationship optimization programs focused on ESKAPE pathogens.

Thrombopoiesis Research: Small-Molecule TPO Receptor Agonist Tool Compound

Xanthocillin's activity as a thrombopoietin (TPO) mimetic—with potency nearly equivalent to native TPO at 1-100 nM in UT-7/TPO and UT-7/EPO-mpl cell lines [1]—positions it as a structurally unique tool compound for investigating c-Mpl receptor signaling pathways. Its non-peptidyl small-molecule scaffold distinguishes it from both peptide-based TPO mimetics (e.g., romiplostim) and other oral small-molecule agonists (e.g., eltrombopag). Procurement is indicated for laboratories studying megakaryopoiesis, platelet production, or the Jak2/STAT3/STAT5 signaling cascade downstream of TPO receptor activation.

Natural Product Biosynthesis Studies: Isocyanide Functional Group Origin and Biosynthetic Pathway Elucidation

As the first reported natural product containing the isocyanide functional group [1], Xantocillin serves as the definitive reference standard for studies investigating isocyanide natural product biosynthesis. Its biosynthetic gene cluster has been identified and characterized in Penicillium species [2], enabling investigations into the enzymatic machinery responsible for isocyanide formation. Procurement is recommended for research groups conducting genome mining for novel isocyanide natural products, heterologous expression of isocyanide biosynthetic gene clusters, or studies on the evolution of this rare functional group in fungal secondary metabolism.

Anticancer Screening: Cytotoxicity Evaluation Against Human Tumor Cell Lines

Xanthocillin X demonstrates significant cytotoxicity against multiple human cancer cell lines, including MCF-7 (breast cancer), HepG2 (hepatocellular carcinoma), H460 (lung cancer), HeLa (cervical cancer), Du145 (prostate cancer), and MDA-MB-231 (breast cancer) [1], with reported IC50 values of 22.88 ± 4.76 μM against HepG2 cells following 48-hour exposure [2]. Its documented autophagy-inducing activity via MEK/ERK pathway inhibition [3] provides a defined mechanism for further investigation. Compared to the structurally related sulfoxanthocillin, Xantocillin exhibits higher cytotoxicity [4], making it the appropriate selection for laboratories specifically requiring cytotoxic activity rather than low-toxicity antimicrobial scaffolds. Procurement is indicated for academic screening programs evaluating natural product-derived anticancer agents and autophagy pathway modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xantocillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.